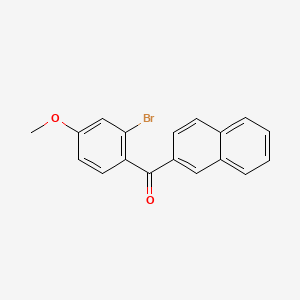
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone typically involves the bromination of a precursor compound followed by a coupling reaction. One common method is the bromination of 2-naphthylmethanone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting brominated product is then reacted with 4-methoxyphenylboronic acid in a Suzuki-Miyaura coupling reaction, which is facilitated by a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Products include (2-amino-4-methoxyphenyl)(2-naphthyl)methanone or (2-thio-4-methoxyphenyl)(2-naphthyl)methanone.
Oxidation: The major product is (2-bromo-4-hydroxyphenyl)(2-naphthyl)methanone.
Reduction: The major product is (2-bromo-4-methoxyphenyl)(2-naphthyl)methanol.
Scientific Research Applications
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methoxyphenyl)(2-naphthyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(2-Bromo-4-hydroxyphenyl)(2-naphthyl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(2-Amino-4-methoxyphenyl)(2-naphthyl)methanone: Similar structure but with an amino group instead of a bromine atom.
Uniqueness
(2-Bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone is unique due to its combination of a bromine atom, a methoxy group, and a naphthyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H13BrO2 |
|---|---|
Molecular Weight |
341.2 g/mol |
IUPAC Name |
(2-bromo-4-methoxyphenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C18H13BrO2/c1-21-15-8-9-16(17(19)11-15)18(20)14-7-6-12-4-2-3-5-13(12)10-14/h2-11H,1H3 |
InChI Key |
DCCKFTMTEIOSAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC3=CC=CC=C3C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















